molecular formula C13H8FN3O2 B13174798 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13174798
M. Wt: 257.22 g/mol
InChI Key: TYAVXOKXYHNYHW-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the triazolo[1,5-a]pyridine scaffold, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 pathways . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific fluorophenyl substitution, which enhances its biological activity and potential therapeutic applications. Its ability to act on multiple molecular targets further distinguishes it from similar compounds .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19)

InChI Key

TYAVXOKXYHNYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)F

Origin of Product

United States

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